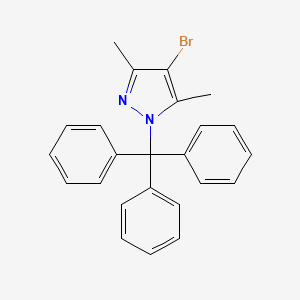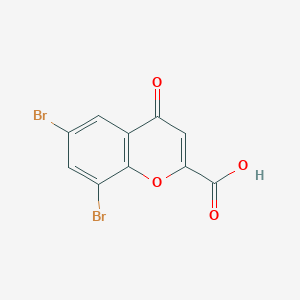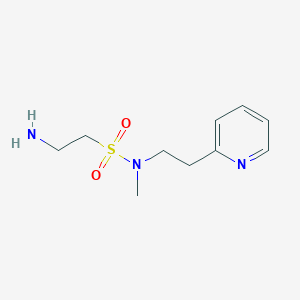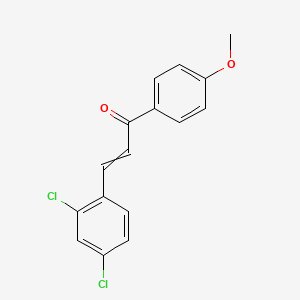
2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis of 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid is not detailed, the papers discuss chlorination reactions in acetic acid, which could be relevant to its synthesis. For instance, the chlorination of 2,3-dimethylbenzothiophen in acetic acid is described to proceed via an adduct formation with chlorine, which then decomposes to the chlorinated product . Similarly, the chlorination of phenols in acetic acid leads to chloromethylene compounds and trichloro ketones . These studies suggest that chlorination in acetic acid is a viable pathway for introducing chlorine substituents into aromatic compounds, which could be applicable to synthesizing the chlorophenyl component of the target compound.
Molecular Structure Analysis
The molecular structure of 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid is not directly analyzed in the papers. However, the structure of a related compound, 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline, is reported, with the chlorophenyl and dimethoxyphenyl rings forming specific dihedral angles with the quinoxaline unit . This information highlights the potential influence of substituents on the molecular conformation of chlorophenyl compounds.
Chemical Reactions Analysis
The papers do not provide specific reactions for 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid. However, they do discuss the reactivity of chlorinated compounds and related structures. For example, the reaction of dimethyldi(4-N,N-dimethylaminophenyl)silane with chloroplatinic acid hexahydrate in acetone results in complex formation and bond cleavages . This suggests that compounds with dimethylamino groups can undergo complex reactions, which may be relevant when considering the reactivity of the dimethylamino group in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid are not discussed in the provided papers. However, the papers do provide insights into the properties of similar compounds. For example, the chlorination of benzothiophen and phenols in acetic acid suggests that the presence of chlorine can significantly affect the reactivity of aromatic compounds . Additionally, the formation of complex salts and byproducts in the reaction of dimethyldi(4-N,N-dimethylaminophenyl)silane indicates that the presence of dimethylamino groups can influence the solubility and stability of compounds .
Applications De Recherche Scientifique
Heterocyclization and Synthesis of Isoflavone
A study by Moskvina, Shilin, & Khilya (2015) detailed the preparation of a compound closely related to 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid. The research involved a condensation reaction leading to heterocyclization and the formation of an isoflavone.
Enzyme Inhibition Studies
In a pharmacological study, Laufer, Tries, Augustin, & Dannhardt (1994) discovered a pyrrolizine derivative related to 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid. This compound was found to inhibit cyclo-oxygenase and 5-lipoxygenase enzymes.
Urotensin-II Receptor Agonist
Research by Croston et al. (2002) identified a nonpeptidic agonist of the urotensin-II receptor. This compound, structurally similar to 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid, showed high selectivity and potential as a pharmacological research tool.
Aquatic Herbicide Research
Boyle (1980) in Effects of the aquatic herbicide 2,4-D DMA on the ecology of experimental ponds investigated the impact of a dimethylamine salt of an acid similar to 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid on aquatic ecosystems, noting changes in plant growth and planktonic activity.
Herbicide Movement in Turfgrass
Starrett, Christians, & Austin (2000) studied the movement of a dimethylamine salt of an acid related to 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid in turfgrass under varying irrigation conditions, providing insights into herbicide distribution and environmental impact.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-2-(dimethylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11/h3-6,9H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXFURHZDYVNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007878-92-3 | |
| Record name | 2-(2-chlorophenyl)-2-(dimethylamino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B3033170.png)



![5-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3033176.png)






